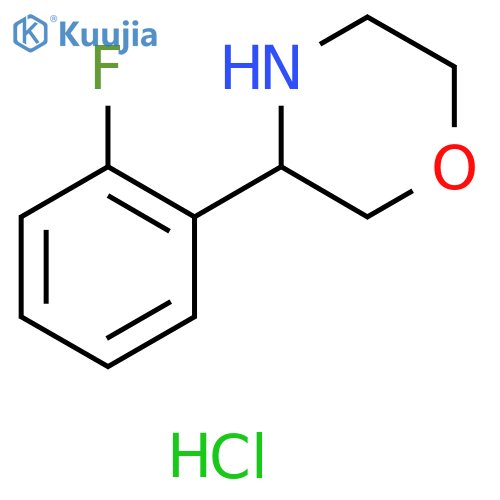Cas no 2416234-20-1 (3-(2-fluorophenyl)morpholine hydrochloride)

2416234-20-1 structure
商品名:3-(2-fluorophenyl)morpholine hydrochloride
CAS番号:2416234-20-1
MF:C10H13ClFNO
メガワット:217.667725324631
MDL:MFCD32661908
CID:5241797
PubChem ID:146155647
3-(2-fluorophenyl)morpholine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(2-fluorophenyl)morpholine hydrochloride
- Morpholine, 3-(2-fluorophenyl)-, hydrochloride (1:1)
-
- MDL: MFCD32661908
- インチ: 1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H
- InChIKey: JVHXCSACJWFZMR-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1NCCOC1.Cl
3-(2-fluorophenyl)morpholine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_551107-1g |
3-(2-Fluorophenyl)morpholine hydrochloride |
2416234-20-1 | >95% | 1g |
¥16060.00 | 2024-08-09 | |
| Enamine | EN300-8754229-5g |
3-(2-fluorophenyl)morpholine hydrochloride |
2416234-20-1 | 95% | 5g |
$2858.0 | 2023-09-01 | |
| AstaTech | AT22505-0.25/G |
3-(2-FLUOROPHENYL)MORPHOLINE HCL |
2416234-20-1 | 95% | 0.25g |
$635 | 2023-09-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696385-1g |
3-(2-Fluorophenyl)morpholine hydrochloride |
2416234-20-1 | 98% | 1g |
¥10995 | 2023-04-06 | |
| Enamine | EN300-8754229-10g |
3-(2-fluorophenyl)morpholine hydrochloride |
2416234-20-1 | 95% | 10g |
$4236.0 | 2023-09-01 | |
| Aaron | AR028Y6D-5g |
3-(2-fluorophenyl)morpholinehydrochloride |
2416234-20-1 | 95% | 5g |
$3955.00 | 2025-03-12 | |
| Aaron | AR028Y6D-2.5g |
3-(2-fluorophenyl)morpholinehydrochloride |
2416234-20-1 | 95% | 2.5g |
$2681.00 | 2025-02-17 | |
| Enamine | EN300-8754229-1g |
3-(2-fluorophenyl)morpholine hydrochloride |
2416234-20-1 | 95% | 1g |
$986.0 | 2023-09-01 | |
| Aaron | AR028Y6D-10g |
3-(2-fluorophenyl)morpholinehydrochloride |
2416234-20-1 | 95% | 10g |
$5850.00 | 2023-12-15 | |
| 1PlusChem | 1P028XY1-1g |
3-(2-fluorophenyl)morpholinehydrochloride |
2416234-20-1 | 95% | 1g |
$1281.00 | 2024-05-22 |
3-(2-fluorophenyl)morpholine hydrochloride 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
2416234-20-1 (3-(2-fluorophenyl)morpholine hydrochloride) 関連製品
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2416234-20-1)3-(2-fluorophenyl)morpholine hydrochloride

清らかである:99%
はかる:1g
価格 ($):2013.0